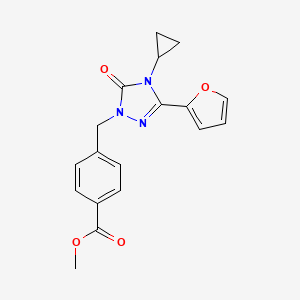

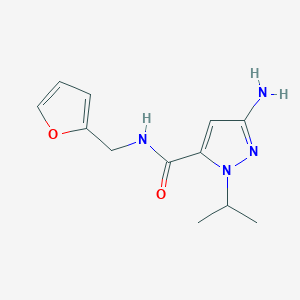

![molecular formula C18H12ClFN4OS B2471638 7-[(3-氯苄基)硫]-2-(4-氟苯基)吡唑并[1,5-d][1,2,4]三嗪-4(5H)-酮 CAS No. 1223807-98-4](/img/structure/B2471638.png)

7-[(3-氯苄基)硫]-2-(4-氟苯基)吡唑并[1,5-d][1,2,4]三嗪-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

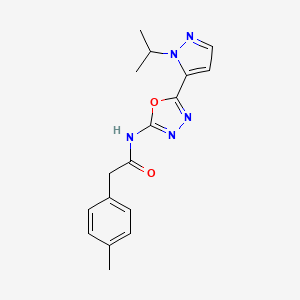

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring and the introduction of the chlorobenzyl and fluorophenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would be characterized by the presence of a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring, which is a type of nitrogen-containing heterocyclic compound. This ring would be substituted with a chlorobenzyl group at the 7-position and a fluorophenyl group at the 2-position .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring might undergo reactions typical of other nitrogen-containing heterocycles, such as electrophilic substitution or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the chlorobenzyl and fluorophenyl groups might increase its lipophilicity, which could affect its solubility in different solvents .科学研究应用

合成和反应性

- 区域选择性合成:与该化合物结构相似的吡唑并[1,5-a]-[1,3,5]-三嗪的区域选择性合成是通过一种高效的一步反应实现的,建立了一种创建此类化合物的方法 (Insuasty 等人,2006)。

- 反应性研究:对类似化合物(如 7-氨基-3-叔丁基-8-(2H-四唑-5-基)吡唑并-[5,1-c][1,2,4]三嗪-4(6H)-酮)的研究提供了对这些化合物在各种条件下的反应性的见解,这可能与了解该化合物的化学行为有关 (Mironovich 和 Shcherbinin,2014)。

潜在的生物活性

- 抗增殖活性:对具有相似化学骨架的 4-苯乙基硫基-2-苯基吡唑并[1,5-a][1,3,5]三嗪-7(6H)-酮的研究显示出对人肺癌和乳腺癌细胞系的抗增殖活性 (Smolnikov 等人,2017)。

- 生物活性分子的合成:如化合物中所见,氟苯基基团的引入已被探索用于合成新的生物活性分子,特别是用于其潜在的抗菌特性 (Holla、Bhat 和 Shetty,2003)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . Therefore, the compound’s action on CDK2 can lead to the inhibition of these pathways, thereby affecting cell proliferation and survival .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

安全和危害

未来方向

属性

IUPAC Name |

7-[(3-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN4OS/c19-13-3-1-2-11(8-13)10-26-18-22-21-17(25)16-9-15(23-24(16)18)12-4-6-14(20)7-5-12/h1-9H,10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPDAFLLHQFFNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

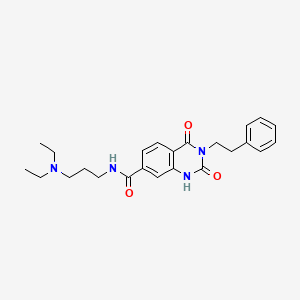

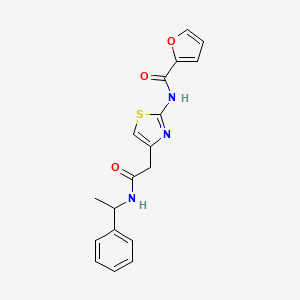

![Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2471555.png)

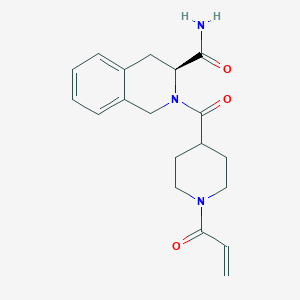

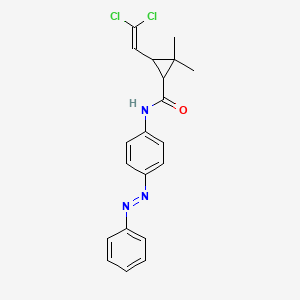

![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2471563.png)

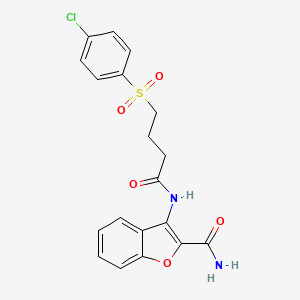

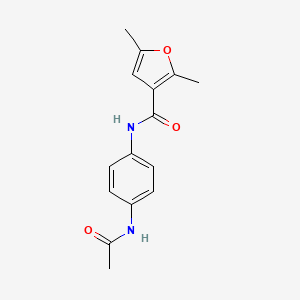

![4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471564.png)

![12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2471566.png)

![1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2471575.png)